2-Aminooctanedioic acid
Overview
Description
2-Aminooctanedioic acid, also known as (S)-2-Aminooctanedioic acid , is a chemical compound with the linear formula C8H15NO4 . It has a molecular weight of 189.213 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The 2-Aminooctanedioic acid molecule contains a total of 27 bonds. There are 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
2-Aminooctanedioic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 385.5±37.0 °C at 760 mmHg . The compound is solid in state .
Scientific Research Applications
Biocatalysis and Enzymatic Synthesis
Research has shown that 2-aminooctanedioic acid can be involved in the stereoselective synthesis of amino acids using biocatalytic methods. Hernández et al. (2017) demonstrated the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach, involving a class II pyruvate aldolase from E. coli and a transaminase, indicating the potential of 2-aminooctanedioic acid in enzymatic synthesis processes (Hernández et al., 2017).
Industrial Production of Malic Acid
Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), which is a precursor of many industrially important chemicals. This study highlights the relevance of similar dicarboxylic acids in industrial applications, suggesting potential uses for 2-aminooctanedioic acid in similar contexts (Dai et al., 2018).
Synthesis of Bioactive Compounds
Studies by Han et al. (2019) on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a derivative of 2-aminooctanedioic acid, emphasize its role in drug design as a bioisostere of leucine moiety. This research underlines the significance of 2-aminooctanedioic acid derivatives in the synthesis of compounds with potential pharmaceutical applications (Han et al., 2019).
Enhancing Bioavailability of Pharmaceutical Compounds
Dash et al. (2019) explored improving the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid, a compound structurally similar to 2-aminooctanedioic acid, demonstrating its relevance in enhancing the effectiveness of certain drugs (Dash et al., 2019).
Safety And Hazards
2-Aminooctanedioic acid is harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle this compound with appropriate safety measures, including wearing suitable personal protective equipment .
Relevant Papers
One relevant paper is "Apicidin F: Characterization and Genetic Manipulation of a New Secondary Metabolite Gene Cluster in the Rice Pathogen Fusarium fujikuroi" . This paper discusses the biochemical properties of 2-Aminooctanedioic acid and its role in the production of the cyclic tetrapeptide apicidin F .
properties
IUPAC Name |
2-aminooctanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooctanedioic acid | |
CAS RN |
19641-59-9 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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